molecular formula C21H27NO2 B1228037 MR 1302 MS CAS No. 61849-15-8

MR 1302 MS

Cat. No.: B1228037
CAS No.: 61849-15-8
M. Wt: 325.4 g/mol
InChI Key: HEYXXBUDMDVUNQ-UHFFFAOYSA-N
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Description

MR 1302 MS: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃S . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure and properties, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MR 1302 MS typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol under basic conditions to form an intermediate. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane and temperature control to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions but is optimized for higher efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: MR 1302 MS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Sulfonamides and thiols.

Scientific Research Applications

MR 1302 MS has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MR 1302 MS involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

MR 1302 MS can be compared with other sulfonyl-containing compounds such as:

  • 4-methylbenzenesulfonamide
  • N-methyl-4-methylbenzenesulfonamide
  • 4-methylbenzenesulfonyl chloride

Uniqueness: this compound stands out due to its specific structural features and the presence of both sulfonyl and isocyanate groups, which confer unique reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

61849-15-8

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3

InChI Key

HEYXXBUDMDVUNQ-UHFFFAOYSA-N

SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl

Isomeric SMILES

CC[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl

Canonical SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O

Synonyms

(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride
Mr 1302 MS
MR 2266
MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer
MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer
MR 2266, (2alpha,6alpha,11R*)-isomer
MR 2266, (2S-(2alpha,6alpha,11R*))-isomer
Mr 2267
MR-2266
MR-2266-BS
Mr1302 MS
Mr2267
MRZ 2266 BS

Origin of Product

United States

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